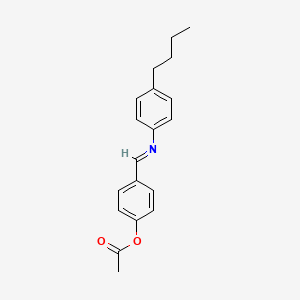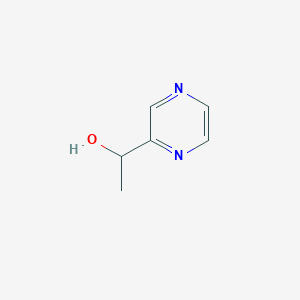
1-Pyrazin-2-yl-ethanol
Overview
Description
1-Pyrazin-2-yl-ethanol, also known as pyrazine-2-ethanol, is an organic compound that belongs to the pyrazine family. It is a liquid at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives, which are structurally similar to this compound, has been reported in recent literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 124.14 g/mol . Further physical and chemical properties are not specified in the retrieved sources.Scientific Research Applications
Dual Emission in Ruthenium(II) Complexes
1-Pyrazin-2-yl-ethanol derivatives have been studied in the context of ruthenium(II) polypyridyl mixed ligand complexes, showing evidence of dual emission in fluid solutions. These findings indicate two distinct emitting states in such compounds, which can be significant in understanding the photophysical properties of ruthenium complexes (Keyes, 1998).
Coordination Behaviour with Metals
Research has also been conducted on the coordination behavior of pyrazin-2-yl-ethanol derivatives against various metals like Pd(II), Zn(II), and Cu(II). These studies have yielded complexes with different geometries and nuclearity, which are important for understanding the interaction of these compounds with metal ions and their potential applications in coordination chemistry (Muñoz et al., 2011).
Applications in Organometallic Chemistry
In organometallic chemistry, pyrazin-2-yl-ethanol derivatives have been used to synthesize ferrocenyl pyrazoles. These compounds show promise in the development of new organometallic materials, with potential applications in catalysis and material science (Zora et al., 2008).
Synthesis of Biologically Active Compounds
Pyrazin-2-yl-ethanol derivatives have been used in the synthesis of various biologically active compounds, including pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. These compounds have shown inhibition against the growth of lung cancer cells, highlighting their potential in medicinal chemistry (Zheng et al., 2011).
Polymer Chemistry
Polymer Chemistry
Pyrazin-2-yl-ethanol derivatives have been investigated in the field of polymer chemistry. For instance, they've been used as protecting groups for carboxylic acids in the synthesis of poly(methacrylic acid), showcasing their versatility in polymer modification and synthesis (Elladiou & Patrickios, 2012).
Solubility Studies
The solubility of related compounds such as decahydropyrazino[2,3-b]pyrazine in various solvents has been determined, providing valuable information for their application in different chemical processes and pharmaceutical formulations (Chen et al., 2011).
Pharmacokinetic Predictions
In the pharmaceutical sciences, pyrazin-2-yl-ethanol derivatives have been used to assess pharmacokinetic models. For example, they have been involved in the study of orally available cMet kinase inhibitors, contributing to the prediction of plasma concentration-time profiles in humans (Yamazaki et al., 2011).
Anticancer Activity Studies
Additionally, pyrazin-2-yl-ethanol derivatives have been synthesized for their potential anticancer activity, representing an important contribution to the development of new therapeutic agents (Hadiyal et al., 2020).
Safety and Hazards
Future Directions
While specific future directions for 1-Pyrazin-2-yl-ethanol are not mentioned in the retrieved sources, the synthesis of structurally similar piperazine derivatives has been a focus of recent research . This suggests that further exploration of the synthesis and potential applications of this compound and similar compounds could be a valuable direction for future research.
Biochemical Analysis
Biochemical Properties
1-Pyrazin-2-yl-ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein tyrosine phosphatases, which are involved in cell signaling pathways and regulation of cellular processes . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, this compound can act as a ligand for certain receptors, influencing their activity and downstream signaling pathways.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the SHP2 protein, a member of the protein tyrosine phosphatases family, which plays a crucial role in cell proliferation, differentiation, and survival . By interacting with SHP2, this compound can alter the phosphorylation status of downstream signaling molecules, thereby impacting gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. At the molecular level, this compound binds to the active site of enzymes such as protein tyrosine phosphatases, inhibiting their activity . This inhibition can result in altered phosphorylation of target proteins, affecting various cellular processes. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of cell signaling pathways and enhancement of cellular function . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, while conjugation reactions involve the addition of functional groups to enhance its solubility and excretion.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues depends on factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-pyrazin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-4-7-2-3-8-6/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQUNKQRPBWOQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341430 | |
| Record name | 1-Pyrazin-2-yl-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94777-52-3 | |
| Record name | 1-Pyrazin-2-yl-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyrazin-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

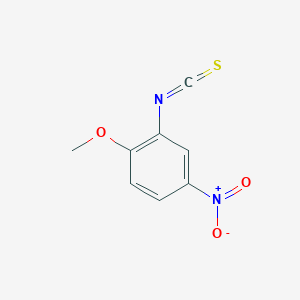
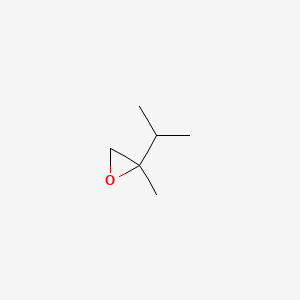

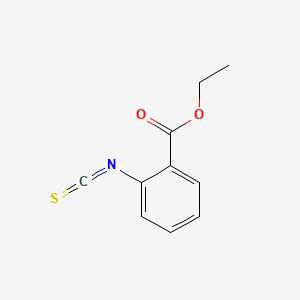

![2-{1-(Dimethylamino)-3-[4-(trifluoromethoxy)anilino]-2-propenylidene}malononitrile](/img/structure/B1362884.png)
![3-(2-Chloro-6-fluorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B1362918.png)
![N-[[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine](/img/structure/B1362919.png)
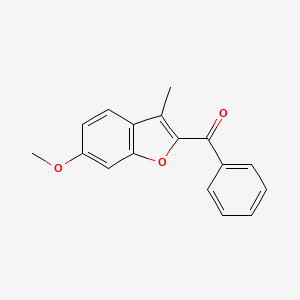
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B1362941.png)
![4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1362944.png)

